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Compound of Interest

Compound Name: 5-Aminothiazole-2-carbonitrile

CAS No.: 860182-74-7

Cat. No.: B6593917 Get Quote

Part 1: Executive Summary & Strategic Rationale
2-Amino-4-thiazolecarbonitrile (ATCN) serves as a potent scaffold for next-generation high-

energy density materials (HEDMs). Unlike traditional benzene-based explosives (e.g., TNT),

thiazole-based energetics offer a higher heat of formation due to the inherent strain and

nitrogen content of the five-membered heterocyclic ring.

The strategic value of ATCN lies in its bifunctional reactivity:

The Carbonitrile (-CN) Group: A gateway to high-nitrogen tetrazole rings via [3+2]

cycloaddition, significantly boosting density and detonation velocity.

The Amino (-NH₂ ) Group: A site for N-nitration (forming nitramines) or azo-coupling,

enhancing oxygen balance and sensitivity profiles.

This guide provides a validated protocol for synthesizing 5-(2-nitramino-5-nitrothiazol-4-

yl)tetrazole (NANT), a theoretical high-performance energetic derived directly from ATCN.

Part 2: Precursor Synthesis & Characterization
Before energetic functionalization, high-purity ATCN must be synthesized or procured.

Synthesis of 2-Amino-4-Thiazolecarbonitrile (ATCN)
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Reaction Type: Hantzsch Thiazole Synthesis[1]

Mechanism: Condensation of thiourea with bromopyruvonitrile.

Protocol:

Reagents: Suspend Thiourea (1.0 eq) in absolute ethanol.

Addition: Dropwise add Bromopyruvonitrile (1.0 eq) at 0°C.

Reflux: Heat to reflux for 2 hours. The solution will clarify as the thiazole ring forms.

Neutralization: Cool to room temperature (RT) and neutralize with aqueous NaHCO₃ to

precipitate the free base.

Purification: Recrystallize from ethanol/water (4:1).

Yield: Typically 85-90%.

Table 1: Physicochemical Properties of ATCN Precursor

Property Value Relevance to Energetics

Molecular Formula C₄H₃N₃S
High Nitrogen/Carbon ratio
(0.75)

Molecular Weight 125.15 g/mol
Low molecular weight

precursor

Melting Point 158-160°C Solid handling stability

Density ~1.45 g/cm³
Baseline density before

functionalization

| Appearance | Pale yellow crystalline solid | Visual purity indicator |

Part 3: Energetic Functionalization Protocols
This section details the conversion of ATCN into the high-energy target NANT.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://patents.google.com/patent/US4269985A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6593917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow Diagram: ATCN to High-Energy Material

2-Amino-4-Thiazolecarbonitrile
(Precursor)

5-(2-Aminothiazol-4-yl)tetrazole
(Intermediate A)

[3+2] Cycloaddition
NaN3, ZnBr2, Reflux Nitration Process

(HNO3/H2SO4)
Dissolution in H2SO4 5-(2-Nitramino-5-nitrothiazol-4-yl)tetrazole

(Target HEM)

Electrophilic Subst. & N-Nitration
< 0°C

Click to download full resolution via product page

Caption: Step-wise synthetic pathway from ATCN precursor to high-energy nitramine-tetrazole

derivative.

Step 3.1: Tetrazole Ring Formation ([3+2] Cycloaddition)
Objective: Convert the nitrile group into a high-nitrogen tetrazole ring.[2]

Reagents:

ATCN (10 mmol)

Sodium Azide (NaN₃, 12 mmol)

Zinc Bromide (ZnBr₂, 10 mmol) or Ammonium Chloride (NH₄Cl)

Solvent: Water/Isopropanol (1:1) or DMF

Protocol:

Setup: In a 100 mL round-bottom flask, dissolve ATCN, NaN₃, and ZnBr₂ in 40 mL of solvent.

Reaction: Reflux at 100°C for 24 hours. Monitor by TLC (disappearance of nitrile spot).

Workup: Cool to RT. Acidify with 3M HCl to pH 1-2 to liberate the tetrazole proton (forming

the free acid).

Isolation: Filter the precipitate, wash with ice-cold water (3x 10 mL).

Product:5-(2-aminothiazol-4-yl)tetrazole. This intermediate is stable but sensitive to friction.

Step 3.2: Nitration (The Critical Energetic Step)
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Objective: Introduce nitro groups at the C5 position of the thiazole and the N-amine position to

maximize oxygen balance and detonation pressure.

Safety Warning: Direct nitration of aminothiazoles is highly exothermic.[3] Strict temperature

control is mandatory.

Reagents:

Fuming Nitric Acid (98% HNO₃)

Concentrated Sulfuric Acid (98% H2SO4)

Acetic Anhydride (optional, for stabilization)

Protocol:

Acid Mix: Prepare a mixed acid solution (HNO₃:H₂SO₄, 1:1 v/v) in a jacketed reactor cooled

to -10°C.

Addition: Slowly add the Intermediate (from 3.1) in small portions. Do not allow temperature

to exceed 0°C.

Mechanistic Note: The sulfuric acid protects the tetrazole ring while promoting the

formation of the nitronium ion (

).

Reaction: Stir at 0°C for 1 hour, then allow to warm to 20°C for 2 hours to ensure nitration of

the amine (formation of -NHNO₂).

Quenching: Pour the reaction mixture onto crushed ice (500g). The high-energy product will

precipitate.

Filtration: Filter immediately using a sintered glass funnel. Wash with cold water until filtrate

is neutral.

Drying: Dry in a vacuum desiccator over P₂O₅. Do not heat.
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Part 4: Characterization & Performance Metrics
The synthesized material, NANT, exhibits properties comparable to RDX but with higher

nitrogen content.

Table 2: Predicted Performance of NANT vs. RDX

Parameter
NANT (Thiazole-
Based)

RDX (Standard) Notes

Nitrogen Content ~52% 37.8%
Higher N content =
cleaner burn

Oxygen Balance Near Zero (optimized) -21.6%
Better oxidizer

efficiency

Density (ρ) 1.88 g/cm³ 1.82 g/cm³

Higher density

increases detonation

pressure

Detonation Velocity ~9,100 m/s 8,750 m/s Superior brisance

| Decomposition Temp | ~170°C | 204°C | Lower thermal stability (trade-off) |

Chemical Reaction Mechanism Visualization
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Caption: Mechanistic pathway highlighting the sequential functionalization of the thiazole core.

Part 5: Safety & Handling Protocols
Danger: The products described are Primary/Secondary Explosives.

Azide Hazards: Contact of NaN₃ with acid releases Hydrazoic Acid (HN₃), a highly toxic and

explosive gas. Always neutralize azide waste with sodium nitrite/sulfuric acid in a fume hood.

Nitration Control: Run nitration behind a blast shield. If "red fume" evolution accelerates

uncontrollably (runaway reaction), quench immediately in the emergency ice bath.

ESD Sensitivity: High-nitrogen compounds are sensitive to electrostatic discharge. Ground

all equipment and personnel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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